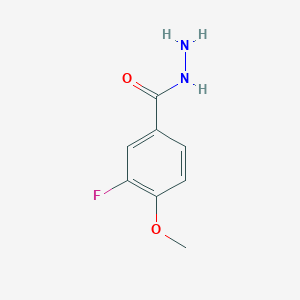![molecular formula C15H22N2O2 B7858960 1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone](/img/structure/B7858960.png)
1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone is a chemical compound with a complex structure that includes a piperidine ring substituted with a methoxybenzylamino group and an ethanone moiety
準備方法
The synthesis of 1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the methoxybenzylamino group, and finally the addition of the ethanone moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Synthesis of the piperidine ring through cyclization reactions.
Step 2: Introduction of the methoxybenzylamino group via nucleophilic substitution reactions.
Step 3: Addition of the ethanone moiety through acylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone involves its interaction with specific molecular targets and pathways. The methoxybenzylamino group can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperidine ring provides structural stability, while the ethanone moiety can participate in further chemical reactions within biological systems.
類似化合物との比較
1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone can be compared with similar compounds such as:
1-{4-[(2-Methoxybenzyl)amino]piperidino}-1-ethanone: Similar structure but with a different position of the methoxy group.
1-{4-[(4-Methoxybenzyl)amino]piperidino}-1-ethanone: Another positional isomer with the methoxy group in the para position.
1-{4-[(3-Methoxyphenyl)amino]piperidino}-1-ethanone: Similar but with a phenyl group instead of a benzyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
1-[4-[(3-methoxyphenyl)methylamino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(18)17-8-6-14(7-9-17)16-11-13-4-3-5-15(10-13)19-2/h3-5,10,14,16H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZPXTARPWDRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(Cyclopropylcarbamoyl)anilino]-5-oxopentanoic acid](/img/structure/B7858892.png)
amine](/img/structure/B7858900.png)
amine](/img/structure/B7858916.png)


![1-(4-{[2-(Dimethylamino)ethyl]amino}piperidino)-1-ethanone](/img/structure/B7858939.png)

![1-{4-[(2-Methoxybenzyl)amino]piperidino}-1-ethanone](/img/structure/B7858955.png)

![2-[Methyl-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]amino]acetic acid](/img/structure/B7858968.png)

